(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-difluorobenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for the Strecker synthesis and hydrolysis steps, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: The major product is the nitro derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes and receptors in biological systems, potentially modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets by altering its electronic properties and steric interactions.
Comparison with Similar Compounds
Similar Compounds
- **(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
- **(S)-3-Amino-3-(3-fluorophenyl)propanoic acid
- **(S)-3-Amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is unique due to the presence of two fluorine atoms in the aromatic ring, which can significantly influence its chemical and biological properties. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding interactions compared to its mono-fluorinated analogs.
Properties
IUPAC Name |
(3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKPVAVAYUMILO-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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